Panasinsanol B
CAS No.: 109785-99-1
Cat. No.: VC20826159
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109785-99-1 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |
| Standard InChI | InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1 |
| Standard InChI Key | ZEQZCZRDJPTCHI-MWTAGDMHSA-N |
| Isomeric SMILES | C[C@]12CCCC(C13CC([C@@H]3CC2)(C)C)(C)O |
| SMILES | CC1(CC23C1CCC2(CCCC3(C)O)C)C |
| Canonical SMILES | CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Introduction
Chemical Identity and Structure
Panasinsanol B is a naturally occurring sesquiterpene alcohol with the systematic IUPAC name (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol. The compound contains a saturated tricarbocyclic system with one hydroxyl functional group and four methyl substituents. Its molecular structure consists of three carbocyclic rings with no double bonds, as confirmed by 13C-NMR spectroscopy showing no sp2 carbon signals .
Physical and Chemical Properties
Panasinsanol B appears as a colorless oil with specific optical rotation [α]25D -44.3° when measured in chloroform solution. This optical activity indicates its chiral nature, reflecting a specific three-dimensional configuration with defined stereochemistry . The compound demonstrates characteristic spectroscopic properties consistent with its structural features.
The table below summarizes the key physical and chemical properties of Panasinsanol B:
| Property | Value |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| Physical Appearance | Colorless oil |
| Optical Rotation | [α]25D -44.3° (CHCl3) |
| CAS Registry Number | 109785-99-1 |
| PubChem CID | 131039 |
Isolation and Characterization
Source and Extraction
Panasinsanol B was isolated from the neutral fraction of the ethereal extract of Panax ginseng C. A. MEYER roots. This compound was identified alongside another sesquiterpene alcohol named Panasinsanol A, as well as related sesquiterpene hydrocarbons including α-panasinsene, β-panasinsene, α-neoclovene, and β-neoclovene .
Spectroscopic Characterization
The structural elucidation of Panasinsanol B involved a comprehensive analysis using multiple spectroscopic techniques. The molecular formula C15H26O was determined through high-resolution mass spectrometry (HR-MS) in conjunction with 13C-NMR data, indicating three degrees of unsaturation .
Infrared spectroscopy revealed an absorption band at 3630 cm-1, characteristic of a hydroxyl group, while mass spectrometry showed a dehydration ion at m/z 204 (M+ - 18, H2O), further confirming the presence of this functionality .
The 1H-NMR spectrum of Panasinsanol B displayed the following key signals:
-
Four tertiary methyl groups at δ 0.95, 1.04, 1.16, and 1.41 (each 3H, s)
-
A methine proton at δ 2.08 (1H, m)
-
Signals observed as A and B parts of an ABX system at δ 1.62 (1H, br d, J = 12.9 Hz) and 1.92 (1H, dd, J = 2.1 and 12.9 Hz)
Additional structural confirmation was obtained through proton spin decoupling, proton spin decoupling difference, and nuclear Overhauser effect (NOE) difference experiments .
Chemical Reactivity and Transformations
Dehydration Reactions
Dehydration of Panasinsanol B with thionyl chloride (SOCl2) in pyridine yielded two olefinic products, identified as compounds 3 and 4. These compounds were characterized through comparison of their spectral data, optical rotations, and gas chromatography retention times with authentic samples .
Acid-Catalyzed Transformations
Treatment of Panasinsanol B with concentrated sulfuric acid (H2SO4) in anhydrous ether produced three distinct compounds. The major product was identified as compound 5, while the second product was confirmed as compound 6. A third product appeared to be a previously unreported alcoholic compound. These chemical transformations provided crucial evidence supporting the structural assignment of Panasinsanol B .
The pattern of reactivity observed in these transformations correlates with the proposed tricarbocyclic structure, particularly the presence of a tertiary hydroxyl group that readily undergoes dehydration and rearrangement under acidic conditions.
Structural Relationships
Comparison with Panasinsanol A
Panasinsanol B shares structural similarities with Panasinsanol A, another sesquiterpene alcohol isolated from Panax ginseng. Both compounds possess a saturated tricarbocyclic skeleton with a tertiary hydroxyl group and demonstrate similar reactivity patterns in dehydration reactions. The structural relationship between these compounds was established through comparative spectroscopic analyses and chemical transformation studies .
Occurrence and Distribution
Panasinsanol B has been definitively identified in Panax ginseng C. A. MEYER, a plant species with significant historical importance in traditional Asian medicine systems . The compound represents one component of the complex mixture of bioactive constituents found in this medicinal plant.
According to PubChem data, Panasinsanol B is specifically reported in Panax ginseng, with documented chemical identity information available in scientific databases . The compound's distribution within other Panax species or related plant genera remains less documented in the current literature.
Analytical Methods for Identification
Chromatographic Techniques
Gas chromatography has been employed for the identification and characterization of Panasinsanol B, particularly in comparison studies with reference standards following chemical transformations . Retention time data provides valuable information for compound identification.
Spectroscopic Methods
Multiple spectroscopic techniques have proven essential for the structural characterization of Panasinsanol B:
| Spectroscopic Method | Key Information Obtained |
|---|---|
| Mass Spectrometry | Molecular formula confirmation, fragmentation pattern including dehydration ion |
| Infrared Spectroscopy | Hydroxyl group identification (3630 cm-1) |
| 1H-NMR Spectroscopy | Methyl group signals, stereochemical information |
| 13C-NMR Spectroscopy | Carbon framework analysis, confirmation of saturated structure |
| NOE Experiments | Spatial relationships between protons, confirmation of relative configuration |
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